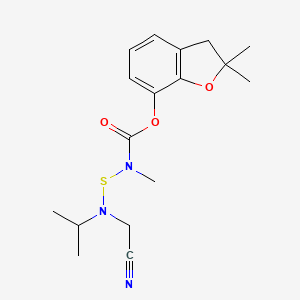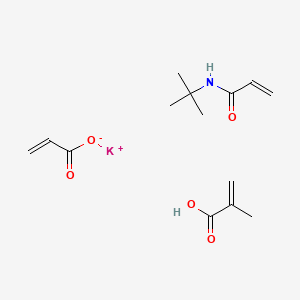
potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate is a complex chemical compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of potassium, N-tert-butylprop-2-enamide, 2-methylprop-2-enoic acid, and prop-2-enoate groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .
Wissenschaftliche Forschungsanwendungen
Potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, the compound is explored for its therapeutic potential in treating certain diseases. In industry, it is utilized in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate include other potassium salts of N-tert-butylprop-2-enamide and 2-methylprop-2-enoic acid derivatives. These compounds share similar structural features but may differ in their chemical properties and applications .
Uniqueness: This makes it a valuable compound for various scientific and industrial purposes .
Eigenschaften
CAS-Nummer |
154301-52-7 |
|---|---|
Molekularformel |
C14H22KNO5 |
Molekulargewicht |
323.43 g/mol |
IUPAC-Name |
potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C4H6O2.C3H4O2.K/c1-5-6(9)8-7(2,3)4;1-3(2)4(5)6;1-2-3(4)5;/h5H,1H2,2-4H3,(H,8,9);1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI-Schlüssel |
CBSCBHYCRYJIGG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C(=O)O.CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


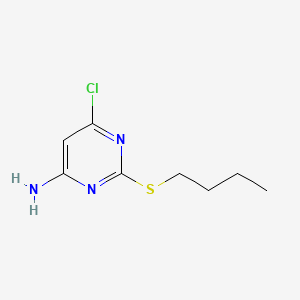
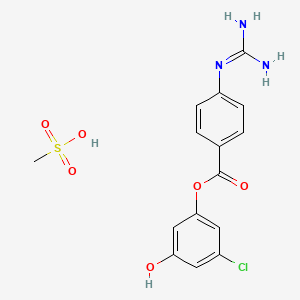
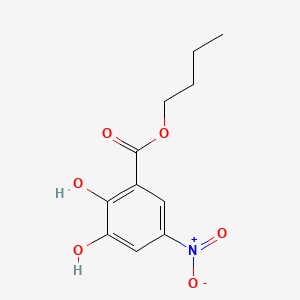

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)

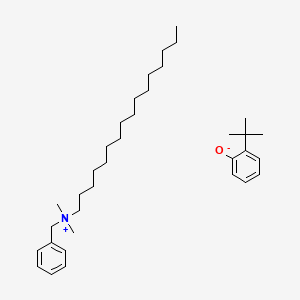

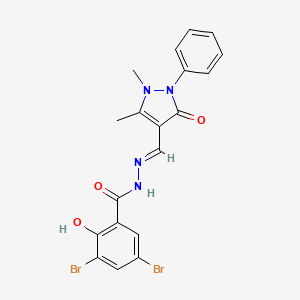
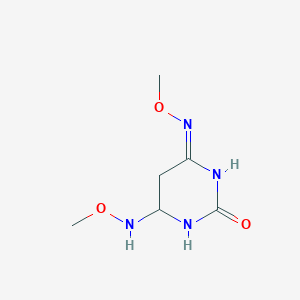
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
